4-(ethanesulfonyl)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
4-(ethanesulfonyl)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an ethanesulfonyl group, a pyrazolyl moiety, and an oxadiazolyl ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethanesulfonyl)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The pyrazole ring can be introduced via condensation reactions involving hydrazines and 1,3-diketones. The final step often includes the sulfonylation of the benzamide moiety using ethanesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-(ethanesulfonyl)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole or pyrazole rings, leading to the formation of corresponding amines or hydrazines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or hydrazines. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced properties .
Scientific Research Applications
4-(ethanesulfonyl)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-(ethanesulfonyl)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal applications, it may target enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea
- 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine .
Uniqueness
4-(ethanesulfonyl)-N-[5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanesulfonyl group, in particular, provides enhanced solubility and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-ethylsulfonyl-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S/c1-3-25(22,23)11-6-4-10(5-7-11)13(21)17-15-19-18-14(24-15)12-8-9-16-20(12)2/h4-9H,3H2,1-2H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMPEYYODUIFTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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